(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide is a synthetic compound notable for its role as a potassium channel opener, specifically targeting KCNQ2 channels. This compound has been studied for its potential to inhibit hyperexcitability in neuronal tissues, making it of interest in neurological research and therapeutic applications. The compound has a CAS number of 697287-48-2 and a molecular formula of C19H19FN2O2, with a molecular weight of 326.36 g/mol .
This compound is classified under the category of organic compounds, particularly as an acrylamide derivative. It is sourced from various chemical suppliers, including Santa Cruz Biotechnology and Apical Scientific, which provide it in small quantities for research purposes . The classification highlights its potential applications in pharmacology and medicinal chemistry.
The synthesis of (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, compounds of similar structure often employ techniques such as:
These methods may utilize reagents such as coupling agents or catalysts to facilitate reactions under controlled conditions.
The synthesis may require careful control of reaction conditions (temperature, pH) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
While specific reactions involving (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide are not extensively documented in the search results, its function as a KCNQ2 channel opener suggests that it may participate in biological processes that modulate neuronal excitability.
Reactions involving this compound may include:
The mechanism through which (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide exerts its effects involves:
This mechanism is crucial for potential therapeutic applications in conditions characterized by neuronal hyperactivity, such as epilepsy or other neurological disorders .
The compound exhibits typical properties associated with acrylamides and fluorinated aromatic compounds, including:
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide has significant scientific applications:
The therapeutic targeting of neuronal KCNQ (Kv7) potassium channels represents a paradigm shift in managing neuronal hyperexcitability disorders. The foundational discovery that KCNQ2/KCNQ3 heteromers constitute the molecular basis of the M-current (IKM) revolutionized epilepsy research, revealing a critical mechanism for controlling neuronal firing thresholds [1] [5]. This breakthrough emerged from the identification of KCNQ2 mutations in benign familial neonatal epilepsy (BFNS), establishing a direct genotype-phenotype relationship that validated these channels as high-value therapeutic targets [1] [9]. Early pharmacological efforts focused on repurposing existing agents like the benzodiazepine derivative R-L3, which demonstrated IKs activation but lacked neuronal channel specificity [8].
The development of retigabine (ezogabine) marked the first selective KCNQ opener approved for epilepsy treatment. Retigabine shifts the voltage dependence of KCNQ2–5 channels toward more negative potentials and slows deactivation kinetics, effectively enhancing the stabilizing M-current in hyperexcitable neurons [1] [3]. Despite its clinical efficacy, retigabine's associated side effects (including retinal discoloration and CNS effects) and promiscuous activity across KCNQ2–5 subtypes spurred efforts to develop next-generation modulators with improved selectivity profiles [5]. Flupirtine, structurally related to retigabine and originally marketed as a non-opioid analgesic, was subsequently identified as a KCNQ activator but displayed additional NMDA antagonist and GABAergic activities that complicated mechanistic interpretations [8]. These first-generation compounds established the acrylamide scaffold as a privileged structure for KCNQ modulation, setting the stage for rational design of derivatives with optimized properties.
Table 1: Evolution of KCNQ2 Openers in Pharmacological Research
| Compound | Chemical Class | Primary Mechanism | Key Limitations |
|---|---|---|---|
| R-L3 | Benzodiazepine | Activates IKs currents | Low neuronal specificity, cardiac effects |
| Retigabine | Acrylamide derivative | Negative voltage shift in activation, slowed deactivation | Skin/retinal discoloration, broad KCNQ2-5 activity |
| Flupirtine | Aminopyridine-acrylamide | KCNQ opening + NMDA antagonism | Hepatotoxicity, multi-target effects |
| (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide | Stereospecific acrylamide | Potent KCNQ2 activation (structure-dependent) | Research compound only, limited in vivo data |
Acrylamide derivatives have emerged as privileged scaffolds for KCNQ channel modulation due to their unique electrostructural properties that enable precise interactions with the channel's voltage-sensing domain (VSD) and pore gate. The α,β-unsaturated carbonyl system (Michael acceptor motif) confers specific electrophilic characteristics that facilitate hydrogen bonding and dipole interactions within the channel's activation gate [4] [8]. Structural optimization of this core has yielded compounds with varying efficacy and subtype selectivity. For example, fenamate NSAIDs like mefenamic acid exhibit KCNQ2 opening activity but lack specificity due to their COX inhibitory effects [8].
The introduction of fluorophenyl moieties significantly enhances pharmacodynamic properties by promoting cation-π interactions with pore-lining residues. Positional isomerism profoundly impacts activity, as evidenced by the superior efficacy of 2-fluorophenyl analogues compared to their 3- or 4-fluorinated counterparts [2]. This stereoelectronic optimization likely enhances compound positioning within the hydrophobic pocket adjacent to the channel's voltage sensor. Furthermore, incorporation of the 3,4-dihydro-2H-benzo[1,4]oxazine moiety introduces conformational restraint and hydrogen-bonding capability that may stabilize the open state conformation of KCNQ2 channels [2] [6]. The stereospecific (S)-ethyl group in "(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide" (CAS 697287-48-2) exemplifies structure-guided design to optimize binding complementarity with the channel's gating apparatus [6].
Table 2: Key Acrylamide Derivatives in Neuronal Excitability Research
| Structural Feature | Role in KCNQ Modulation | Example Compounds |
|---|---|---|
| Acrylamide core | Hydrogen bonding with S5 backbone | Retigabine, Flupirtine |
| Fluorinated aryl | Cation-π interactions with VSD | (E)-3-(2-Fluorophenyl)-N-...acrylamide |
| Chiral center | Stereospecific binding enhancement | (S)-enantiomer of target compound |
| Benzoxazine moiety | Hydrophobic pocket occupation + H-bond donation | Target compound |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1